![molecular formula C23H23NO2 B11049867 (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)
(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .
Preparation Methods
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate. This reduction selectively targets the C1=O carbonyl group, resulting in the formation of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . The reduction products are then condensed with aldehydes and acetone to yield new derivatives, including the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Scientific Research Applications
This compound has been studied for its potential anticoagulant activity, specifically its ability to inhibit blood coagulation factors Xa and XIa . Additionally, derivatives of the pyrroloquinoline family have shown promise in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antibacterial and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets, such as blood coagulation factors Xa and XIa. By inhibiting these factors, the compound can prevent the formation of blood clots, making it a potential anticoagulant agent .
Comparison with Similar Compounds
Similar compounds in the pyrroloquinoline family include:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Known for their biological activities, including antibacterial and antitumor properties.
1-[(Benzylamino)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Another derivative with similar synthetic routes and biological activities.
The uniqueness of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other derivatives.
Properties
Molecular Formula |
C23H23NO2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3E)-6-methoxy-9,11,11-trimethyl-3-[(4-methylphenyl)methylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H23NO2/c1-14-6-8-16(9-7-14)10-20-19-12-17(26-5)11-18-15(2)13-23(3,4)24(21(18)19)22(20)25/h6-13H,1-5H3/b20-10+ |
InChI Key |
ZBSUGNPXRIAAKZ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC |
Origin of Product |
United States |
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